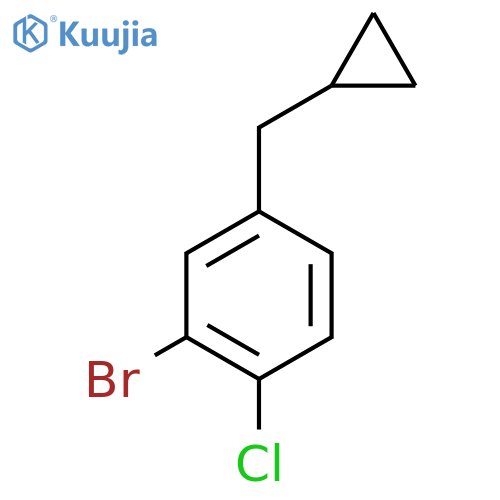Cas no 1369951-13-2 (2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene)

1369951-13-2 structure
商品名:2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene
CAS番号:1369951-13-2
MF:C10H10BrCl
メガワット:245.543401241302
CID:5074610
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene
-
- インチ: 1S/C10H10BrCl/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2
- InChIKey: MYLSFLXGRIUZOA-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)CC1CC1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021Q39-250mg |
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene |
1369951-13-2 | 95% | 250mg |
$629.00 | 2025-02-12 | |
| Aaron | AR021Q39-500mg |
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene |
1369951-13-2 | 95% | 500mg |
$715.00 | 2025-02-12 |
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1369951-13-2 (2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
